

# Application of AB8939 in Cytarabine-Resistant Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AB8939** is a novel, synthetic small molecule microtubule inhibitor with potent anti-proliferative activity against acute myeloid leukemia (AML) cells, including those resistant to the standard-of-care chemotherapy, cytarabine (Ara-C).[1][2] Its unique mechanism of action allows it to circumvent common resistance pathways, making it a promising therapeutic candidate for relapsed and refractory AML.[3][4] These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing **AB8939** in cytarabine-resistant AML models.

AB8939's primary mechanism of action is the destabilization of microtubules by binding to the colchicine-binding site on the beta-subunit of tubulin.[5] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5] A key advantage of AB8939 is its ability to overcome multidrug resistance mediated by P-glycoprotein (Pgp) and its lack of deactivation by myeloperoxidase (MPO), an enzyme that can inactivate other tubulin inhibitors like vinca alkaloids.[1][2][3] Furthermore, AB8939 has shown the ability to target cancer stem cells by inhibiting aldehyde dehydrogenase (ALDH).[6][7]

### **Data Presentation**

Table 1: In Vitro Anti-proliferative Activity of AB8939 in AML Blasts



| Cell Type                                      | IC50<br>Range       | Percenta<br>ge of<br>Sensitive<br>Blasts<br>(IC50 ≤<br>500 nM) | Percenta ge of Very Sensitive Blasts (IC50 ≤ 100 nM) | Percenta ge of Highly Sensitive Blasts (IC50 ≤ 10 nM) | Cytarabin<br>e<br>Resistanc<br>e Status | Referenc<br>e |
|------------------------------------------------|---------------------|----------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------|-----------------------------------------|---------------|
| Blasts from<br>AML<br>Patients                 | 1.4 nM to<br>1.0 μM | 66.7%                                                          | 44%                                                  | 11%                                                   | N/A                                     | [2]           |
| Cytarabine -Resistant AML Blasts (IC50 > 5 μΜ) | N/A                 | 66%                                                            | N/A                                                  | N/A                                                   | Resistant                               | [2]           |

Table 2: In Vivo Efficacy of AB8939 in Cytarabine-Resistant Patient-Derived Xenograft (PDX) Models



| AML Model                    | Treatment<br>Group                   | Outcome                                                                                                         | Timepoint                                                           | Reference |
|------------------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| Ara-C Resistant<br>PDX       | AB8939 (single<br>agent)             | Significantly decreased blast concentration in blood and bone marrow; decreased tumor growth relative to Ara-C. | 41 days post-<br>graft                                              | [1]       |
| Azacitidine<br>Resistant PDX | AB8939 (single<br>agent)             | Substantially decreased blast concentration in blood, bone marrow, and spleen relative to azacitidine.          | 38 days (blood)<br>& 52 days (bone<br>marrow, spleen)<br>post-graft | [1]       |
| MECOM-<br>rearranged PDX     | AB8939 +<br>Venetoclax               | Additive effect on increasing survival.                                                                         | N/A                                                                 | [8]       |
| MECOM-<br>rearranged PDX     | AB8939 +<br>Azacitidine<br>(Vidaza®) | Additive effect on increasing survival.                                                                         | N/A                                                                 | [8]       |
| Human PDX<br>AML Model       | AB8939                               | Eradication of<br>Leukemia<br>Cancer Stem<br>Cells.                                                             | N/A                                                                 | [8]       |

## **Experimental Protocols**

## **Protocol 1: In Vitro Anti-proliferative Assay**

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of **AB8939** in AML cell lines or primary patient samples.



#### Materials:

- AB8939 compound
- Cytarabine (for comparison)
- AML cell lines (e.g., MOLM14, HL60, U937) or purified mononuclear cells from AML patient blood/bone marrow
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

#### Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu$ L of complete culture medium.
- Compound Preparation: Prepare a 2X serial dilution of AB8939 and Cytarabine in culture medium.
- Treatment: Add 100 μL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control wells (e.g., DMSO).
- Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).



# Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol describes a general workflow for evaluating the in vivo efficacy of **AB8939** in a cytarabine-resistant AML PDX model.

#### Materials:

- Immunodeficient mice (e.g., NSG mice)
- Cytarabine-resistant AML patient-derived cells
- AB8939 compound formulated for intravenous injection
- Cytarabine formulated for injection
- Vehicle control solution
- Calipers for tumor measurement
- Flow cytometer and antibodies for blast analysis

#### Procedure:

- Xenograft Establishment: Engraft immunodeficient mice with cytarabine-resistant AML patient cells via tail vein injection.
- Monitoring: Monitor mice for engraftment by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
- Treatment Initiation: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, **AB8939**, Cytarabine).
- Dosing Regimen: Administer AB8939 intravenously at a dose of 2 mg/kg for three consecutive days per week (3 ON / 4 OFF) for two weeks, followed by 5 mg/kg for one week on the same schedule.[2] Administer cytarabine and vehicle according to established protocols.



#### • Efficacy Assessment:

- Tumor Growth: If applicable (subcutaneous model), measure tumor volume with calipers twice weekly.
- Blast Quantification: At specified time points (e.g., 41 days post-graft), collect peripheral blood and bone marrow to quantify the percentage of leukemic blasts (human CD45+ cells) by flow cytometry.[1]
- Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data for Kaplan-Meier analysis.
- Data Analysis: Compare tumor growth, blast counts, and survival between treatment groups using appropriate statistical methods.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of AB8939 in inducing apoptosis.





Click to download full resolution via product page

Caption: AB8939 circumvents key drug resistance mechanisms in AML.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of AB8939 in PDX models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AB8939 in oncology AB Science [ab-science.com]
- 2. ashpublications.org [ashpublications.org]
- 3. AB Science provides an update on the microtubule program [globenewswire.com]
- 4. AB Science reports a first complete bone marrow response in a relapsed refractory acute myeloid leukemia patient from the very low dose arm of its AB8939 Phase I/II clinical trial (AB18001) - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. rarecancernews.com [rarecancernews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. biospace.com [biospace.com]
- To cite this document: BenchChem. [Application of AB8939 in Cytarabine-Resistant Acute Myeloid Leukemia (AML) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605186#application-of-ab8939-in-cytarabine-resistant-aml-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com